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Compound of Interest |

Compound Name: 5-(Dimethylamino)pentanoic Acid
CAS No.: 89855-60-7
Cat. No.: B2840591
- 7

Executive Summary & Compound Identity

5-(Dimethylamino)pentanoic Acid (also known as

-Dimethyl-5-aminovaleric acid) exists primarily as a zwitterion or hydrochloride salt in solid
form. Accurate spectral interpretation requires distinguishing between the free base,
zwitterionic, and protonated (salt) forms, as pH significantly alters chemical shifts and IR
absorption bands.

Correction Note: The CAS number 13188-89-1 (often cited in older databases) frequently refers
to D-Aspartic acid

-benzyl ester. The correct, chemically verified CAS numbers for this specific topic are listed
below.

Chemical Identity Table
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Property Data

IUPAC Name 5-(Dimethylamino)pentanoic acid

Common Name -Dimethyl-5-aminovaleric acid

CAS (Free Acid) 89855-60-7

CAS (HCI Salt) 25726-28-7

Molecular Formula

Molecular Weight 145.20 g/mol (Free Base); 181.66 g/mol (HCI)
Appearance Hygroscopic white crystalline solid (HCI salt)
Solubility Highly soluble in water, methanol, DMSO

Mass Spectrometry (MS) Analysis

Mass spectrometry of 5-(dimethylamino)pentanoic acid is dominated by the stability of the
tertiary amine cation. The fragmentation pattern is predictable and serves as a primary
identification method.

lonization & Fragmentation Logic[5]

« lonization (ESI/EI): In Electrospray lonization (ESI+), the molecular ion

appears at m/z 146. In Electron Impact (El), the molecular ion (
) at m/z 145 is often weak due to rapid
-cleavage.

o Base Peak (m/z 58): The most characteristic peak arises from

-cleavage adjacent to the nitrogen atom. The dimethylamino group facilitates the expulsion of
the alkyl-carboxyl chain, stabilizing the resulting iminium ion (

).
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o McLafferty Rearrangement: A secondary pathway involving the carboxylic acid moiety,
though less favorable than the amine-directed cleavage.

MS Fragmentation Pathway (DOT Diagram)
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Figure 1: Primary fragmentation pathways in EI-MS showing the dominance of the dimethyl-
Iminium ion (m/z 58).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is highly sensitive to pH. The data below represents the Hydrochloride Salt
(HCI) form in

, Which is the standard state for commercial samples.

H NMR Assignments (300 MHz, )
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Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

Methyl groups on
N-Me 2.85 Singlet (s) 6H charged nitrogen
(deshielded).

-methylene to the

H-5 3.12 Triplet (t) 2H ammonium

group.

H-2 2.41 Triplet (t) 2H -methylene to the
carbonyl (acid).

-methylene to the

H-4 1.75 Multiplet (m) 2H ammonium

group.

Central
H-3 1.62 Multiplet (m) 2H methylene, most
shielded.

Note: In the free base form (CDCI

), the N-Me singlet shifts upfield to ~2.2-2.3 ppm, and H-5 shifts to ~2.3 ppm.

C NMR Assignments (75 MHz, )
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Shift (
Carbon Type Assignment
ppm)
Carboxylic acid
C-1 178.5 Quaternary (C=0)
carbonyl.
Carbon adjacent to
C-5 57.8 .
quaternary nitrogen.
Dimethylamino methyl
N-Me 43.2
carbons.
Carbon adjacent to
C-2 335
carbonyl.
C-4 238 -carbon to nitrogen.
C-3 215 Central methylene.

NMR Correlation Topology (DOT Diagram)
Figure 2:
H-

H COSY connectivity (solid lines) and key HMBC correlation (red dashed) confirming the N-
methylation site.

Infrared (IR) Spectroscopy

The IR spectrum distinguishes the salt form from the zwitterion.

Key Absorption Bands (HCI Salt)

e 2400-3000 cm

(Broad): N—H stretching of the tertiary ammonium salt (
). This broad band often obscures C-H stretches.

e 1710-1730 cm
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(Strong): C=0 stretching of the carboxylic acid (-COOH).
e 1470 cm
: C-H bending (scissoring) of the

and methylene groups.

e 1150-1250 cm
: C-N stretching vibrations.
Experimental Note on pH
If the sample is neutralized to pH 7 (zwitterionic form), the 1720 cm
band will disappear, replaced by two bands characteristic of the carboxylate anion (
):
e ~1560-1610 cm
: Antisymmetric
stretch.
e ~1400 cm
: Symmetric
stretch.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation workflow:
e For NMR (Salt Form): Dissolve 10-15 mg of the HCl salt in 0.6 mL of

. No internal standard is usually required if calibrated to the residual HDO peak (4.79 ppm),
but TSP (0.0 ppm) is recommended for precision.

o For NMR (Free Base): Dissolve the salt in water, adjust pH to 10 with NaOH, extract with
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(3x), dry over
, and evaporate. Re-dissolve in
containing 0.03% TMS.

e For MS (ESI): Dilute the sample to 10 pg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Direct infusion at 5 pL/min.
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 To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 5-
(Dimethylamino)pentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2840591#5-dimethylamino-pentanoic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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